2-Cyclohexyl-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone
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Description
The compound “2-Cyclohexyl-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a methoxypyrazin group and a cyclohexyl group.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a methoxypyrazin group, and a cyclohexyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Catalytic Oxidation
The controllable and selective catalytic oxidation of cyclohexene can lead to various industrially valuable intermediates, like cyclohex-2-en-1-one, highlighting the importance of catalysis in synthesizing compounds with multiple reaction sites and oxidation states (Cao et al., 2018). This research area could be relevant for the manipulation or synthesis of the discussed compound, considering its structural complexity.
Bioactive Heterocyclic Compounds
Research on 3-hydroxycoumarin emphasizes its significance in pharmaceuticals, showing the potential for heterocyclic compounds like "2-Cyclohexyl-1-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone" in developing new therapeutics (Yoda, 2020). This review underlines the diversity of biological activities and chemical reactivity associated with hydroxycoumarins, which could also apply to the compound .
Enzyme Inhibition
The review of chemical inhibitors of cytochrome P450 isoforms provides a comprehensive overview of how selective inhibition can decipher the involvement of specific enzymes in drug metabolism (Khojasteh et al., 2011). Given the potential interactions of "this compound" with biological systems, understanding its role as a possible enzyme inhibitor could be significant.
Synthetic Applications
The versatility of pyrrolidine in drug discovery, as highlighted by Petri et al. (2021), suggests a broad applicability of nitrogen heterocycles in medicinal chemistry, including the synthesis of biologically active compounds with diverse target selectivity (Li Petri et al., 2021). This could hint at the synthetic utility of the compound , especially considering its pyrrolidinyl moiety.
Properties
IUPAC Name |
2-cyclohexyl-1-[3-(6-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-22-15-10-18-11-16(19-15)23-14-7-8-20(12-14)17(21)9-13-5-3-2-4-6-13/h10-11,13-14H,2-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJJBKHIKFTCTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCN(C2)C(=O)CC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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